Substance P (1-6)

Description

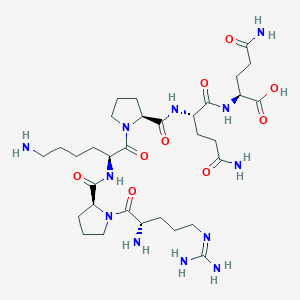

Substance P (1-6) is a bioactive N-terminal hexapeptide fragment derived from the full-length neuropeptide Substance P (SP), which consists of 11 amino acids (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). Substance P (1-6) retains the sequence Arg-Pro-Lys-Pro-Gln-Gln and is implicated in modulating pain signaling, neuroinflammation, and degenerative processes in the central nervous system . Unlike the full-length SP, which primarily binds to the neurokinin-1 (NK-1) receptor, Substance P (1-6) exhibits distinct receptor interactions and metabolic stability, making it a subject of interest in neurodegenerative and inflammatory disease research .

Properties

CAS No. |

68232-52-0 |

|---|---|

Molecular Formula |

C32H56N12O9 |

Molecular Weight |

752.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H56N12O9/c33-14-2-1-7-20(41-28(49)22-8-4-16-43(22)29(50)18(34)6-3-15-39-32(37)38)30(51)44-17-5-9-23(44)27(48)40-19(10-12-24(35)45)26(47)42-21(31(52)53)11-13-25(36)46/h18-23H,1-17,33-34H2,(H2,35,45)(H2,36,46)(H,40,48)(H,41,49)(H,42,47)(H,52,53)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

UFTDINHLCHPVEW-LLINQDLYSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Substance P (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

Substance P (1-6) can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as sodium azide or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

Substance P (1-6) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and interactions with receptors.

Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and wound healing.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Substance P (1-6) exerts its effects by binding to neurokinin receptors, primarily the neurokinin 1 receptor (NK1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of ion channels and second messengers. These pathways ultimately lead to physiological responses such as pain perception, inflammation, and immune modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substance P (1-7)

- Structure : Arg-Pro-Lys-Pro-Gln-Gln-Phe

- Key Differences : The addition of Phe at position 7 enhances binding affinity to NK-1 receptors but reduces metabolic stability compared to Substance P (1-6) due to increased susceptibility to enzymatic cleavage .

- Functional Impact : Substance P (1-7) promotes prolonged inflammatory responses in animal models of arthritis, whereas Substance P (1-6) shows anti-inflammatory effects by inhibiting microglial activation .

Hemokinin-1 (1-6)

- Structure : Arg-Pro-Lys-Pro-Asp-Gln

- Key Differences : Substitution of Gln⁵ with Asp reduces hydrophobicity and alters receptor selectivity. Hemokinin-1 (1-6) preferentially activates NK-2 receptors, unlike Substance P (1-6), which interacts with truncated NK-1 isoforms .

Eledoisin (1-6)

- Structure : pGlu-Pro-Ser-Lys-Asp-Ala

- Key Differences: The absence of Arg¹ and presence of pGlu confer resistance to aminopeptidases but reduce blood-brain barrier permeability compared to Substance P (1-6) .

Table 1: Structural and Functional Comparison of Substance P (1-6) with Analogues

| Compound | Sequence | Receptor Affinity | Metabolic Stability | Key Functional Role |

|---|---|---|---|---|

| Substance P (1-6) | Arg-Pro-Lys-Pro-Gln-Gln | Truncated NK-1 | High | Anti-inflammatory, neuroprotection |

| Substance P (1-7) | Arg-Pro-Lys-Pro-Gln-Gln-Phe | NK-1 | Moderate | Pro-inflammatory |

| Hemokinin-1 (1-6) | Arg-Pro-Lys-Pro-Asp-Gln | NK-2 | High | Bronchoconstriction |

| Eledoisin (1-6) | pGlu-Pro-Ser-Lys-Asp-Ala | NK-3 | Very High | Vasodilation |

Functionally Similar Compounds

CGRP (Calcitonin Gene-Related Peptide)

- Structure: 37-amino acid peptide.

- Shared Function: Both Substance P (1-6) and CGRP modulate nociception and vascular tone. However, CGRP acts via CLR/RAMP1 receptors, while Substance P (1-6) operates through NK-1 fragments .

- Clinical Relevance : CGRP antagonists are used in migraine therapy, whereas Substance P (1-6) is being explored for neuropathic pain management .

Bradykinin (1-6)

Table 2: Functional Overlaps and Divergences

| Compound | Primary Receptor | Pathway Activated | Clinical Application |

|---|---|---|---|

| Substance P (1-6) | Truncated NK-1 | Anti-inflammatory | Neurodegenerative diseases |

| CGRP | CLR/RAMP1 | Vasodilation | Migraine prophylaxis |

| Bradykinin (1-6) | B2 | Pro-inflammatory | Hypertension models |

Research Findings and Data

Metabolic Stability

Substance P (1-6) demonstrates >90% stability in human plasma after 60 minutes, outperforming Substance P (1-7) (45% stability) and Hemokinin-1 (1-6) (75% stability) due to reduced cleavage by endopeptidases .

Receptor Binding Assays

- Substance P (1-6) : Binds to truncated NK-1 receptors with an IC₅₀ of 12 nM, 10-fold lower affinity than full-length SP .

Q & A

Basic Research Questions

Q. What are the primary physiological roles of Substance P (1-6) in neurogenic inflammation, and what experimental models are most effective for studying its mechanisms?

- Answer: Substance P (1-6) is a bioactive peptide fragment implicated in neurogenic inflammation through interactions with neurokinin receptors. To study its mechanisms, researchers employ in vitro models (e.g., cell cultures measuring cytokine release via ELISA ) and in vivo models (e.g., rodent assays assessing vascular permeability or nociception ). Key considerations include selecting receptor-specific antagonists (e.g., NK1R blockers) and controls for nonspecific immune responses. Experimental designs should follow PECO frameworks (Population: neural tissue; Exposure: Substance P (1-6); Comparison: full-length Substance P; Outcome: inflammatory markers) to isolate effects .

Q. How can researchers quantify Substance P (1-6) levels in biological samples, and what methodological considerations ensure accuracy?

- Answer: Quantification methods include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers high specificity by distinguishing Substance P (1-6) from structurally similar peptides . Pre-analytical steps (e.g., protease inhibitors in sample collection) and validation against synthetic standards are critical. Researchers must report limits of detection, intra-assay variability, and cross-reactivity rates to ensure reproducibility .

Q. What standardized protocols exist for synthesizing and purifying Substance P (1-6) to ensure batch-to-batch consistency?

- Answer: Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is the gold standard. Purification via reverse-phase HPLC using C18 columns and characterization by MALDI-TOF or NMR ensures purity (>95%). Protocols should detail resin choice, cleavage conditions, and lyophilization steps. Batch consistency requires rigorous documentation of retention times, mass spectra, and endotoxin levels .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables when investigating Substance P (1-6)’s role in chronic pain pathways?

- Answer: Use randomized, blinded preclinical trials with stratified animal cohorts to control for genetic variability. Integrate electrophysiological recordings (e.g., patch-clamp for neuronal excitability) with behavioral assays (e.g., von Frey filament tests). Statistical power analysis should determine sample sizes, and mixed-effects models can adjust for repeated measures . Include sham-operated controls and validate peptide stability in cerebrospinal fluid .

Q. How can contradictory findings in Substance P (1-6) receptor binding studies be systematically resolved?

- Answer: Discrepancies often arise from assay conditions (e.g., pH, ion concentration) or receptor subtype specificity (NK1R vs. NK2R). Researchers should replicate studies using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) and perform meta-analyses to identify consensus across datasets. Reporting raw data and experimental parameters in supplementary materials enhances transparency .

Q. What computational approaches are effective for predicting Substance P (1-6) interactions with non-canonical receptors?

- Answer: Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories can model peptide-receptor interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning) and competitive binding assays. Open-source tools like GROMACS improve reproducibility, while force-field selection (CHARMM vs. AMBER) must align with target receptors .

Q. How do researchers address the instability of Substance P (1-6) in longitudinal in vivo studies?

- Answer: Stabilization strategies include PEGylation to reduce enzymatic degradation, encapsulation in lipid nanoparticles, or co-administration with protease inhibitors (e.g., bestatin). Pharmacokinetic studies using isotopic labeling (e.g., ¹⁴C-tagged peptides) track degradation half-lives. Methodological rigor requires parallel measurement of metabolite concentrations .

Methodological Frameworks

- For Basic Questions: Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

- For Advanced Questions: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .

Data Analysis and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.